molecular formula C9H14N2O B13028568 (6-Methoxy-2,4-dimethylpyridin-3-yl)methanamine

(6-Methoxy-2,4-dimethylpyridin-3-yl)methanamine

Cat. No.: B13028568
M. Wt: 166.22 g/mol
InChI Key: ZKLJFCYPFFPCKL-UHFFFAOYSA-N
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Description

(6-Methoxy-2,4-dimethylpyridin-3-yl)methanamine is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . It is a derivative of pyridine, characterized by the presence of methoxy and dimethyl groups on the pyridine ring, along with a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-2,4-dimethylpyridin-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-dimethylpyridine.

The reaction conditions for these steps may vary, but they generally involve the use of appropriate reagents and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound are typically optimized for large-scale synthesis. These methods may involve continuous flow processes, high-pressure reactors, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-2,4-dimethylpyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

(6-Methoxy-2,4-dimethylpyridin-3-yl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Methoxy-2,4-dimethylpyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds with target molecules, while the methoxy and dimethyl groups influence the compound’s overall reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxy-2-methylpyridin-3-yl)methanamine: Similar structure but with one less methyl group.

    (6-Methoxypyridin-3-yl)methanamine: Lacks the dimethyl groups present in (6-Methoxy-2,4-dimethylpyridin-3-yl)methanamine.

Uniqueness

This compound is unique due to the specific arrangement of methoxy, dimethyl, and methanamine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(6-methoxy-2,4-dimethylpyridin-3-yl)methanamine

InChI

InChI=1S/C9H14N2O/c1-6-4-9(12-3)11-7(2)8(6)5-10/h4H,5,10H2,1-3H3

InChI Key

ZKLJFCYPFFPCKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1CN)C)OC

Origin of Product

United States

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